molecular formula C20H17N3O5S B11960475 N-(2-((2-Hydroxy-5-nitro-benzylidene)-amino)-phenyl)-4-methyl-benzenesulfonamide CAS No. 29136-73-0

N-(2-((2-Hydroxy-5-nitro-benzylidene)-amino)-phenyl)-4-methyl-benzenesulfonamide

Cat. No.: B11960475
CAS No.: 29136-73-0
M. Wt: 411.4 g/mol
InChI Key: PBJXQBWHPFNLPH-UHFFFAOYSA-N
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Description

N-(2-((2-Hydroxy-5-nitro-benzylidene)-amino)-phenyl)-4-methyl-benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzylidene group, a nitro group, and a sulfonamide group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Hydroxy-5-nitro-benzylidene)-amino)-phenyl)-4-methyl-benzenesulfonamide typically involves a multi-step process. One common method includes the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 2-aminophenyl-4-methylbenzenesulfonamide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-Hydroxy-5-nitro-benzylidene)-amino)-phenyl)-4-methyl-benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and hydrogenated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-((2-Hydroxy-5-nitro-benzylidene)-amino)-phenyl)-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group plays a crucial role in its bioactivity, often undergoing reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((2-Hydroxy-5-nitro-benzylidene)-amino)-phenyl)-4-methyl-benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

29136-73-0

Molecular Formula

C20H17N3O5S

Molecular Weight

411.4 g/mol

IUPAC Name

N-[2-[(2-hydroxy-5-nitrophenyl)methylideneamino]phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C20H17N3O5S/c1-14-6-9-17(10-7-14)29(27,28)22-19-5-3-2-4-18(19)21-13-15-12-16(23(25)26)8-11-20(15)24/h2-13,22,24H,1H3

InChI Key

PBJXQBWHPFNLPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N=CC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

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